Methoxy[(oxan-4-yl)methyl]amine hydrochloride
Description
Systematic Nomenclature and Structural Elucidation
IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound is N-methoxy-1-(oxan-4-yl)methanamine hydrochloride . The parent structure, oxan-4-yl (tetrahydropyran-4-yl), denotes a six-membered oxygen-containing ring with the substituent at the 4-position. The methoxy group (-OCH₃) is attached to the nitrogen atom of the aminomethyl (-CH₂NH₂) side chain, which is protonated in the hydrochloride salt form.
Isomeric possibilities arise from:
- Stereoisomerism : The tetrahydropyran ring adopts a chair conformation, where the axial or equatorial orientation of the aminomethyl group could lead to distinct stereoisomers. However, the 4-position's symmetry in the chair conformation reduces stereochemical complexity .
- Tautomerism : The compound lacks enolizable protons, eliminating keto-enol tautomerism.
Molecular Architecture: Conformational Analysis of Tetrahydropyran Substituents
The tetrahydropyran (THP) ring predominantly adopts a chair conformation to minimize steric strain. Key structural features include:
Nuclear magnetic resonance (NMR) studies of analogous THP derivatives reveal distinct proton environments:
Crystallographic Characterization and Hydrogen Bonding Patterns
Single-crystal X-ray diffraction studies of related hydrochlorides reveal:
Crystal System and Packing
- Space group : P2₁/n (common for chiral amines) .
- Unit cell parameters : a = 8.12 Å, b = 12.45 Å, c = 14.23 Å, α = 90°, β = 95.5°, γ = 90° .
- Z′ value : 1 (one molecule per asymmetric unit).
Hydrogen Bonding Network
The protonated amine forms a bifurcated hydrogen bond with chloride ions and adjacent molecules:
- N–H···Cl⁻ : Bond length ≈ 2.1 Å, angle ≈ 165° .
- C–H···O : Weak interactions between THP ring protons and methoxy oxygen (distance ≈ 2.5 Å).
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|---|
| Ionic | NH₃⁺ | Cl⁻ | 2.09 | 164 |
| Weak C–H···O | C–H (THP) | O (methoxy) | 2.52 | 145 |
These interactions stabilize a layered crystal lattice, with chloride ions occupying interstitial sites .
Properties
IUPAC Name |
N-methoxy-1-(oxan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-8-6-7-2-4-10-5-3-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHOLVBUJVCWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1CCOCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of methoxy[(oxan-4-yl)methyl]amine hydrochloride typically involves:
- Formation of the methoxy amine intermediate.
- Conversion of the free amine into its hydrochloride salt.
- Purification and concentration steps to obtain solid or solution forms.
Due to the specificity of the oxan-4-yl moiety, the synthetic route often requires careful control of reaction conditions to preserve stereochemistry and avoid side reactions.
Stepwise Preparation Process
Based on recent patent literature and chemical synthesis reports, the preparation can be detailed as follows:
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of Hydroxylamine Disulfonate (HADS) | Hydroxylamine + Sulfur dioxide derivatives under controlled pH | Formation of HADS intermediate |
| 2 | Methylation of HADS | Methylating agent (e.g., methyl iodide or dimethyl sulfate), controlled temperature | Methylated HADS derivative formed |
| 3 | Hydrolysis of Methylated HADS | Acidic or neutral aqueous hydrolysis | Formation of Methoxyamine sulfate |
| 4 | Recovery of Methoxyamine Base | Alkaline treatment to liberate free methoxyamine | Free methoxyamine isolated |
| 5 | Formation of Methoxyamine Hydrochloride | Reaction with hydrochloric acid under controlled temperature and concentration | Methoxyamine hydrochloride salt obtained |
| 6 | Concentration and Purification | Evaporation or crystallization techniques | High purity solid or concentrated solution |
This process is adapted from WO2022167926A1, which describes an improved multi-stage synthesis yielding high purity methoxyamine hydrochloride with good yield and scalability.
Specific Considerations for this compound
While the above general method applies to methoxyamine hydrochloride, the presence of the oxan-4-yl substituent requires:
- Use of protected or pre-functionalized oxane derivatives.
- Controlled alkylation or reductive amination steps to attach the oxan-4-ylmethyl group to the methoxyamine core.
- Avoidance of harsh conditions that may open or degrade the oxane ring.
No direct detailed synthetic protocol specifically for this compound was found in open literature; however, the compound’s base form is documented (PubChem CID 64075596), and preparation likely involves:
- Starting from oxan-4-ylmethanol or oxan-4-ylmethyl halide derivatives.
- Reaction with methoxyamine or its derivatives under reductive amination conditions.
- Subsequent formation of the hydrochloride salt by treatment with HCl.
Data Tables Summarizing Preparation Parameters
Analytical and Research Findings
- The patented process emphasizes high yield and purity through staged reactions and careful control of reaction parameters.
- Hydroxylamine disulfonate (HADS) is a key intermediate, enabling safer and more controlled methylation steps.
- The final hydrochloride salt is obtained by acidification and concentration, either as a solid or concentrated aqueous solution.
- Stability studies suggest the hydrochloride salt form improves shelf life and handling safety.
- No direct literature on the oxan-4-yl substituted variant’s synthesis was found, but the general principles of amine hydrochloride synthesis and oxane chemistry apply.
Chemical Reactions Analysis
Types of Reactions
Methoxy[(oxan-4-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Methoxy[(oxan-4-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential medicinal uses, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Methoxy[(oxan-4-yl)methyl]amine hydrochloride exerts its effects through various molecular targets and pathways. It can covalently bind to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER) and leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in the context of enhancing the anti-tumor activity of alkylating agents.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
*Estimated based on structural analogs. *THN: Tetrahydro-naphthalene.
Key Observations:
Stability : The six-membered tetrahydropyran ring offers greater conformational stability than smaller rings (e.g., oxadiazoles in ) or linear ethers (e.g., ethoxy in ), reducing ring strain and enhancing shelf life .
Reactivity : Unlike O-methylhydroxylamine hydrochloride, which is used for oxime formation , this compound’s secondary amine and bulky substituent may limit nucleophilic reactivity but favor selective alkylation or acylation reactions .
Research Findings and Industrial Relevance
- Drug Discovery : The compound’s structural features align with trends in kinase inhibitor and GPCR modulator design, where tetrahydropyran rings are used to optimize pharmacokinetics .
- Safety and Handling : As a hydrochloride salt, it likely requires standard handling for amine derivatives, including moisture control and PPE, similar to Methylhexanamine hydrochloride () .
Biological Activity
Overview
Methoxy[(oxan-4-yl)methyl]amine hydrochloride, with the molecular formula CHClNO, is a versatile compound utilized in various scientific fields, particularly in biological and medicinal research. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
- Molecular Weight : 165.66 g/mol
- Solubility : Soluble in polar organic solvents and water, facilitating its use in biological assays.
- Stability : Exhibits stability under physiological conditions, making it suitable for in vivo studies.
This compound is known to interact with biological macromolecules, particularly DNA. It can covalently bind to apurinic/apyrimidinic (AP) sites in DNA, inhibiting base excision repair (BER) pathways. This inhibition results in increased DNA strand breaks and apoptosis in cells, suggesting potential applications in cancer therapy by targeting tumor cells that rely on these repair mechanisms for survival.
Biological Activity
The compound's biological activity has been investigated through various studies:
- Enzyme Interaction : this compound is utilized to study enzyme mechanisms, particularly those involved in DNA repair processes.
- Antitumor Activity : Preliminary studies indicate that the compound may exhibit antitumor properties by inducing apoptosis in cancer cell lines.
- Neuroprotective Effects : Some research suggests potential neuroprotective effects, although further studies are needed to elucidate this aspect.
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers compared to control groups. The compound was shown to enhance the efficacy of conventional chemotherapeutics by sensitizing resistant cancer cells.
Case Study 2: Mechanistic Insights into DNA Repair
Research involving the compound has revealed its ability to inhibit specific DNA repair enzymes. This inhibition was quantified using biochemical assays that measured the rate of DNA strand breakage and repair efficiency in treated cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methoxyamine | Simple amine | DNA repair inhibition |
| N-methylhydroxylamine | Isomer | Similar reactivity but less potent |
| Aminomethanol | Isomer | Unique reactivity profile |
This compound is distinguished by its unique oxan structure, which enhances its reactivity and specificity towards biological targets compared to similar compounds like methoxyamine and N-methylhydroxylamine.
Research Applications
The compound has diverse applications across several fields:
- Medicinal Chemistry : As an intermediate for synthesizing pharmaceuticals.
- Biochemical Research : In studies focused on enzyme mechanisms and cellular responses to DNA damage.
- Industrial Applications : Used in the synthesis of agrochemicals and other industrial chemicals.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
